molecular formula C32H31N3O5S2 B2914767 methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-03-3

methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2914767
CAS No.: 524680-03-3
M. Wt: 601.74
InChI Key: ZXQJNGIYAUXQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a bicyclic heterocycle fused with a thiophene ring. Key structural elements include:

  • 2-(4-((3,4-Dihydroquinolin-1(2H)-yl)Sulfonyl)Benzamido) group: The sulfonyl linkage may improve solubility and enable hydrogen bonding with biological targets.
  • Methyl ester at position 3: A common prodrug strategy to modulate bioavailability.

While direct biological data for this compound are unavailable in the provided evidence, structurally related 4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit potent tumor necrosis factor-alpha (TNF-α) inhibitory activity .

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5S2/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQJNGIYAUXQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure Variations

The tetrahydrothieno[2,3-c]pyridine scaffold distinguishes this compound from other heterocyclic systems:

  • Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a,b in ): These lack the fused thiophene ring and exhibit different electronic properties. For example, 11b (C₂₂H₁₇N₃O₃S) includes a cyano group, enhancing dipole interactions but reducing metabolic stability compared to the sulfonyl group in the target compound .

Substituent Analysis

Position Target Compound Analog (Evidence Source) Key Differences
2 Sulfonyl benzamido Benzoylbenzamido () Sulfonyl group (polar, H-bond acceptor) vs. benzoyl (less polar, π-π stacking) .
3 Methyl ester Ethyl ester (, compound 5b ) Methyl ester (lower molecular weight, faster hydrolysis) vs. ethyl ester (prolonged half-life) .
6 Benzyl Methyl (, compound 5 ) Benzyl enhances aromatic interactions; methyl reduces steric bulk but limits hydrophobic binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target C₃₃H₃₂N₄O₅S₂ 652.76 6-Benzyl, sulfonyl benzamido
5b () C₂₈H₃₂N₄O₂S 488.64 Ethyl ester, phenylamino-pyrrolidinyl
11b () C₂₂H₁₇N₃O₃S 403.45 Cyano, 5-methylfuran
5 () C₁₇H₁₇N₃O₂S 327.40 Phenylthioureido, methyl

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Evidence
Reflux with NaOAcAcetic anhydride, 2 h reflux68%
Biginelli reactionEthanol, 12 h reflux57–81%
DMF-mediated cyclizationDMF, 12 h reflux57%

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH at ~3,400 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and =CH groups (δ 7.9–8.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–171 ppm) and quaternary carbons (δ 135–154 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Methodological Tip : Cross-reference NMR peak assignments with synthetic intermediates to confirm regiochemistry .

How can researchers optimize reaction conditions to improve synthesis efficiency?

Q. Advanced

  • Catalyst screening : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may enhance yield and reduce side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for fused heterocycles .
  • Temperature control : Prolonged reflux (>12 h) in ethanol increases crystallinity but may degrade heat-sensitive intermediates .

Recommendation : Use design of experiments (DoE) to test variables like catalyst loading, solvent ratio, and reaction time .

How should researchers address contradictory spectroscopic data or unexpected byproducts?

Q. Advanced

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., incomplete sulfonylation or hydrolysis products) .
  • Data reconciliation : Compare ¹H NMR integrals across studies. For example, aromatic proton multiplicity in (δ 7.94 ppm) vs. (δ 7.82 ppm) may indicate substituent effects .
  • Reproducibility checks : Repeat reactions under inert atmosphere to rule out oxidation artifacts .

How does the substitution pattern on the benzamido group affect physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CN, -SO₂): Increase solubility in polar solvents but reduce melting points (e.g., 213–215°C for 4-cyano derivatives vs. 243–246°C for trimethyl derivatives) .
  • Steric effects : Bulky substituents (e.g., benzyl) may hinder crystallinity, requiring alternative purification strategies .

Q. Table 2: Substituent Impact on Properties

SubstituentMelting Point (°C)SolubilityEvidence
4-Cyanobenzylidene213–215Moderate (DMF)
2,4,6-Trimethylbenzyl243–246Low (EtOH)
4-Chlorophenyl268–287Low (H₂O)

What are key considerations for designing scalable academic synthetic protocols?

Q. Advanced

  • Solvent volume minimization : Reduce acetic anhydride usage ( uses 10–20 mL) to lower costs and waste .
  • Catalyst recycling : Explore Pd recovery methods from ’s protocols to enhance sustainability .
  • Purification : Replace column chromatography with recrystallization (e.g., DMF/water mixtures) for high-throughput needs .

How can structural analogs be rationally designed to improve bioactivity?

Q. Advanced

  • SAR studies : Modify the tetrahydrothienopyridine core (e.g., replace sulfur with oxygen) to alter pharmacokinetics .
  • Functional group swaps : Substitute the methoxy group with electron-deficient moieties (e.g., nitro) to enhance binding affinity .

Recommendation : Use molecular docking to predict interactions with target proteins, though experimental validation is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.